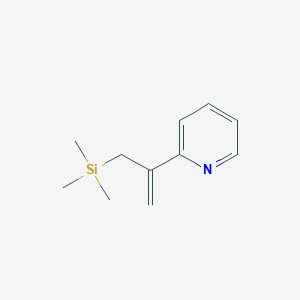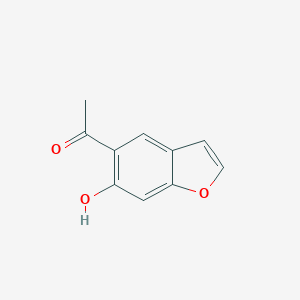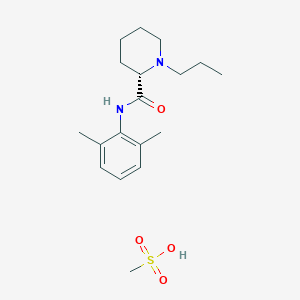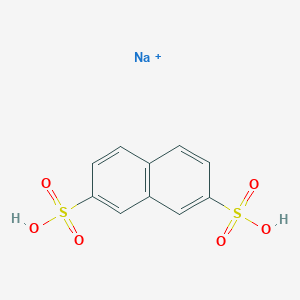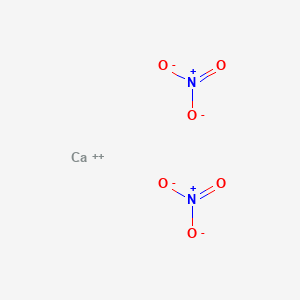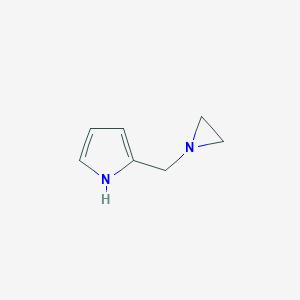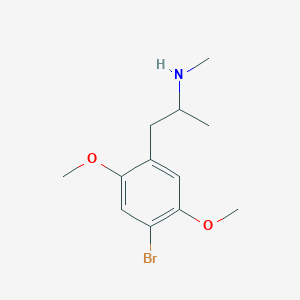![molecular formula C23H34F2 B158922 1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene CAS No. 138074-23-4](/img/structure/B158922.png)
1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene, commonly known as DF5, is a newly synthesized compound that has gained significant attention in the field of scientific research. This compound belongs to the family of liquid crystals and has unique properties that make it a promising candidate for various applications.
Mechanism Of Action
DF5 is known to interact with the cell membranes and alter their properties, leading to changes in the cell structure and function. DF5 has also been shown to interact with various proteins and enzymes, leading to changes in their activity. The exact mechanism of action of DF5 is still under investigation, and more research is needed to fully understand its mode of action.
Biochemical And Physiological Effects
DF5 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DF5 has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
DF5 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DF5 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for DF5 research, including its potential applications in drug delivery, biosensors, and tissue engineering. DF5 can also be modified to improve its properties and tailor its applications for specific needs. More research is needed to fully understand the potential of DF5 and its applications in various fields.
Conclusion:
In conclusion, DF5 is a promising compound with unique properties that make it a potential candidate for various applications. Its synthesis method is simple, and it has been studied extensively for its potential applications in optoelectronics, liquid crystal displays, and biomedical research. DF5 has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
DF5 can be synthesized using a simple two-step process that involves the reaction of 4-(4-pentylcyclohexyl)cyclohexanone with 1,3-difluorobenzene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DF5.
Scientific Research Applications
DF5 has been studied extensively for its potential applications in various fields, including optoelectronics, liquid crystal displays, and biomedical research. In optoelectronics, DF5 has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and low threshold voltage. In liquid crystal displays, DF5 has been used as a component in the liquid crystal mixture due to its high birefringence and low viscosity.
properties
CAS RN |
138074-23-4 |
|---|---|
Product Name |
1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Molecular Formula |
C23H34F2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,3-difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H34F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-22(24)16-23(25)15-21/h14-20H,2-13H2,1H3 |
InChI Key |
LLFRAVCUQHZKQU-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Other CAS RN |
138074-23-4 |
synonyms |
1,3-Difluor-5-[trans-4-(trans-4-pentylcyclohexyl)-cyclohexyl]-benzol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



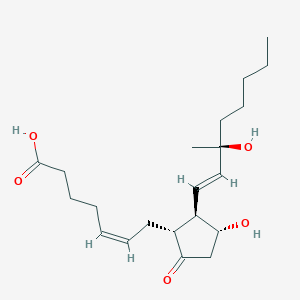
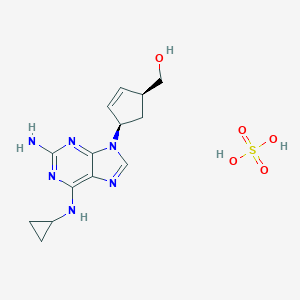

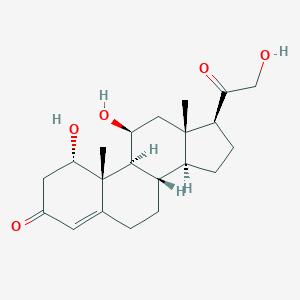
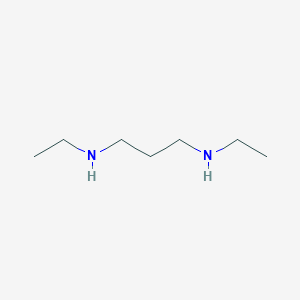
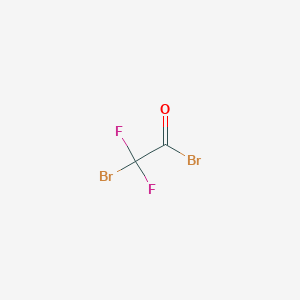
![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
